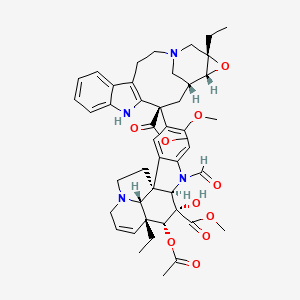

Formyl-leurosine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du vinformide implique plusieurs étapes, à partir de la léurosine, un produit naturel dérivé de la plante Catharanthus roseus. Les étapes clés comprennent les réactions de formylation pour introduire le groupe formyle dans la structure de la léurosine. Les conditions de réaction impliquent généralement l'utilisation d'acide formique ou de chlorure de formyle en présence d'une base telle que la pyridine .

Méthodes de production industrielle : le processus de synthèse en laboratoire peut être mis à l'échelle avec des modifications appropriées des conditions de réaction et des méthodes de purification pour assurer un rendement et une pureté élevés .

Types de réactions :

Oxydation : Le vinformide peut subir des réactions d'oxydation, généralement à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : La réduction du vinformide peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Le vinformide peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium, conditions acides ou basiques.

Réduction : Hydrure de lithium aluminium, borohydrure de sodium, conditions anhydres.

Substitution : Halogènes, nucléophiles, solvants tels que le dichlorométhane ou l'éthanol.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de formyl-léurosine avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des dérivés d'alcool .

4. Applications de la recherche scientifique

Le vinformide a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les agents cytostatiques et leurs mécanismes d'action.

Biologie : Étudié pour ses effets sur la croissance et la prolifération cellulaires, ce qui le rend utile dans la recherche sur le cancer.

Médecine : Applications thérapeutiques potentielles dans le traitement du cancer en raison de ses propriétés cytostatiques.

Industrie : Applications industrielles limitées, principalement utilisé dans les milieux de recherche et développement.

5. Mécanisme d'action

Le vinformide exerce ses effets en inhibant la polymérisation de la tubuline, qui est essentielle à la division cellulaire. En se liant à la tubuline, le vinformide empêche la formation de microtubules, ce qui conduit à l'arrêt du cycle cellulaire et à l'inhibition de la prolifération cellulaire. Ce mécanisme est similaire à celui d'autres inhibiteurs de la tubuline utilisés en chimiothérapie .

Composés similaires :

Vinblastine : Un autre inhibiteur de la tubuline dérivé du Catharanthus roseus, utilisé en chimiothérapie.

Vincristine : Similaire à la vinblastine, utilisé dans le traitement de divers cancers.

Paclitaxel : Une classe différente d'inhibiteurs de la tubuline, dérivée de l'if du Pacifique, utilisée en chimiothérapie.

Unicité : Le vinformide est unique en raison de son groupe formyle spécifique, qui le différencie des autres inhibiteurs de la tubuline. Cette différence structurale peut contribuer à ses propriétés cytostatiques distinctes et à ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Antitumor Activity

1. Efficacy Against Hematological Malignancies

Formyl-leurosine has demonstrated substantial antitumor activity against various forms of leukemia and lymphoma. In preclinical studies, it showed effectiveness comparable to established chemotherapeutic agents such as vinblastine and vincristine but with reduced toxicity. For instance, in murine models, this compound exhibited a lower LD50 value (28.8 mg/kg) compared to vinblastine and vincristine, suggesting a more favorable safety profile .

- Case Study Data:

- In a study involving mice with Ehrlich ascites carcinoma, this compound treatment resulted in a 300% extension of life span in 50-70% of cases .

- Clinical trials indicated that patients with acute lymphoblastic leukemia achieved complete hematological remission following treatment with this compound .

Pharmacokinetics

2. Metabolism and Excretion

The pharmacokinetic behavior of this compound has been studied extensively. In initial human trials, it was observed that the drug's plasma decay curve was biphasic, with half-life values indicating rapid distribution and slower elimination phases. The study reported that approximately 30-40% of the administered radioactivity was recoverable in urine and feces within 72 hours .

- Key Findings:

Clinical Applications

3. Treatment Protocols

This compound has been integrated into various treatment protocols for malignancies due to its efficacy and safety profile. It is typically administered intravenously, often in combination with supportive therapies such as analgesics and antibiotics to manage potential side effects .

- Clinical Observations:

Comparative Toxicology

4. Safety Profile Comparison

When comparing the toxicity profiles of this compound to other chemotherapeutic agents such as vincristine and vinblastine, it was found that this compound is significantly less toxic. In comparative studies:

- This compound was approximately seven times less toxic than vincristine and four times less toxic than vinblastine in acute rodent experiments .

Summary Table of Key Findings

| Parameter | This compound | Vinblastine | Vincristine |

|---|---|---|---|

| LD50 (mg/kg) | 28.8 | Higher | Higher |

| Efficacy in Leukemia | High | High | High |

| Neurological Side Effects | None observed | Present | Present |

| Life Span Extension (Ehrlich Carcinoma) | Up to 300% | Not specified | Not specified |

Mécanisme D'action

Vinformide exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. By binding to tubulin, vinformide prevents the formation of microtubules, leading to cell cycle arrest and inhibition of cell proliferation. This mechanism is similar to other tubulin inhibitors used in cancer therapy .

Comparaison Avec Des Composés Similaires

Vinblastine: Another tubulin inhibitor derived from Catharanthus roseus, used in cancer therapy.

Vincristine: Similar to vinblastine, used in the treatment of various cancers.

Paclitaxel: A different class of tubulin inhibitor, derived from the Pacific yew tree, used in cancer treatment.

Uniqueness: Vinformide is unique due to its specific formyl group, which differentiates it from other tubulin inhibitors. This structural difference may contribute to its distinct cytostatic properties and potential therapeutic applications .

Propriétés

Numéro CAS |

54022-49-0 |

|---|---|

Formule moléculaire |

C46H54N4O10 |

Poids moléculaire |

822.9 g/mol |

Nom IUPAC |

methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-/m0/s1 |

Clé InChI |

GLDSBTCHEGZWCV-NVDFJPPOSA-N |

SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

SMILES isomérique |

CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

SMILES canonique |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

F-leurosine formyl leurosine formyl-leurosine formyl-leurosine, sulfate (1:1), (3'alpha,4'alpha)-isomer formyl-leurosine, sulfate (2:1), (3'alpha,4'alpha)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.